2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid
Description
2-({10-Cyano-11-methyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid is a heterocyclic compound featuring a tricyclic core with two nitrogen atoms (1,8-diaza), a cyano group at position 10, and a methyl group at position 11. The sulfanylpropanoic acid substituent at position 13 introduces a thioether linkage and a carboxylic acid moiety, which may enhance solubility and biological interactions.
Properties
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-9-7-14(22-10(2)16(20)21)19-13-6-4-3-5-12(13)18-15(19)11(9)8-17/h3-7,10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUUPVQSWSYRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SC(C)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the cyano group and the sulfanylpropanoic acid moiety. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the sulfanyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-a]benzimidazole core are crucial for its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues from Heterocyclic Families
Compound A: 2-[({10-Cyano-13-Oxo-1,8-Diazatricyclo[7.4.0.0²,⁷]Trideca-2(7),3,5,9,11-Pentaen-11-yl}Methyl)Sulfanyl]Propanoic Acid (RN: MFCD03988749)
- Key Differences: Oxo Group: Position 13 bears an oxo (carbonyl) group instead of a methyl-sulfanylpropanoic acid chain. Tricyclic Saturation: The tricyclic system is partially unsaturated (pentaene vs. hexaene in the target compound).
Compound B: 2-Methyl-3-[7-Nitro-5-Trifluoromethyl-1H-Benzo[d]Imidazol-2-yl]Propenoic Acid (14b)
- Structure: Features a benzimidazole core with electron-withdrawing substituents (nitro, trifluoromethyl) and a propenoic acid side chain.
- Key Data: Melting Point: 279.4°C (vs. unknown for the target compound). Spectral Data: IR peak at 1716 cm⁻¹ (carboxylic acid C=O stretch), NMR δH 13.20 ppm (acidic proton). Synthetic Yield: 79% via acid-catalyzed esterification .
- Comparison: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the propenoic acid chain may confer different acidity (pKa) compared to the target compound’s propanoic acid moiety.
Functional Group Variations
Biological Activity
2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid is a complex organic compound with potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a diazatricyclo framework and a sulfanyl group attached to a propanoic acid moiety. Its molecular formula is C₁₈H₁₈N₂O₂S, and it has been assigned the CAS number 730248-95-0.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| CAS Number | 730248-95-0 |
| Functional Groups | Sulfanyl, cyano, diazatricyclo |
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance interaction with bacterial membranes .
- Anticancer Potential : Compounds with diazatricyclo structures have shown promise in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The propanoic acid moiety suggests potential anti-inflammatory properties, which are common among compounds that modulate inflammatory pathways .
Antimicrobial Activity
A study evaluated the antibacterial effects of similar Mannich bases synthesized from related compounds. The results indicated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 80 to 320 mg/mL .
Anticancer Activity
Research on related diazatricyclo compounds demonstrated their efficacy in inhibiting the growth of various cancer cell lines. In vitro studies showed that these compounds could reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment .
Toxicity Assessment
Toxicity studies are crucial for understanding the safety profile of new compounds. The LD50 values for related compounds suggest moderate toxicity; however, further studies are needed to establish the safety of this specific compound in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
